molecular formula C25H21N3O7 B14957557 methyl 4-[(3-{2-hydroxy-4-[(4-nitrobenzyl)oxy]phenyl}-5-methyl-1H-pyrazol-4-yl)oxy]benzoate

methyl 4-[(3-{2-hydroxy-4-[(4-nitrobenzyl)oxy]phenyl}-5-methyl-1H-pyrazol-4-yl)oxy]benzoate

Katalognummer: B14957557
Molekulargewicht: 475.4 g/mol
InChI-Schlüssel: CWFYVANULOWZOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

METHYL 4-[(3-{2-HYDROXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}-5-METHYL-1H-PYRAZOL-4-YL)OXY]BENZOATE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(3-{2-HYDROXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}-5-METHYL-1H-PYRAZOL-4-YL)OXY]BENZOATE typically involves multiple steps, including alkylation, nitration, reduction, cyclization, and esterification. The process begins with the alkylation of a suitable starting material, followed by nitration to introduce the nitro group. Subsequent reduction and cyclization steps form the pyrazole ring, and the final esterification step yields the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is critical to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

METHYL 4-[(3-{2-HYDROXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}-5-METHYL-1H-PYRAZOL-4-YL)OXY]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas (H₂) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the nitro group yields an amine.

Wissenschaftliche Forschungsanwendungen

METHYL 4-[(3-{2-HYDROXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}-5-METHYL-1H-PYRAZOL-4-YL)OXY]BENZOATE has several scientific research applications:

Wirkmechanismus

The mechanism of action of METHYL 4-[(3-{2-HYDROXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}-5-METHYL-1H-PYRAZOL-4-YL)OXY]BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

METHYL 4-[(3-{2-HYDROXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}-5-METHYL-1H-PYRAZOL-4-YL)OXY]BENZOATE is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties

Eigenschaften

Molekularformel

C25H21N3O7

Molekulargewicht

475.4 g/mol

IUPAC-Name

methyl 4-[[3-[2-hydroxy-4-[(4-nitrophenyl)methoxy]phenyl]-5-methyl-1H-pyrazol-4-yl]oxy]benzoate

InChI

InChI=1S/C25H21N3O7/c1-15-24(35-19-9-5-17(6-10-19)25(30)33-2)23(27-26-15)21-12-11-20(13-22(21)29)34-14-16-3-7-18(8-4-16)28(31)32/h3-13,29H,14H2,1-2H3,(H,26,27)

InChI-Schlüssel

CWFYVANULOWZOJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])O)OC4=CC=C(C=C4)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.